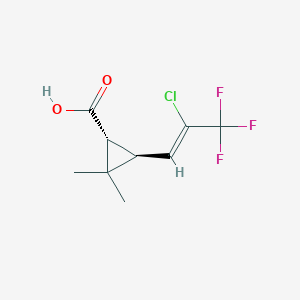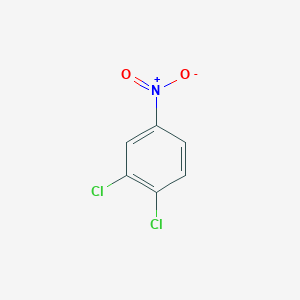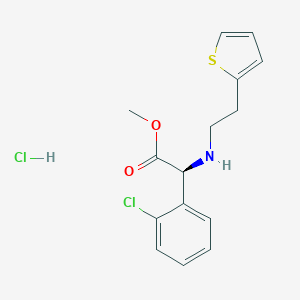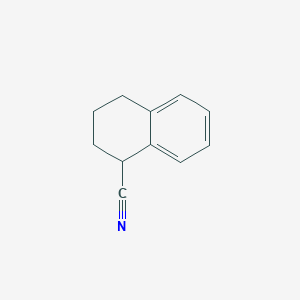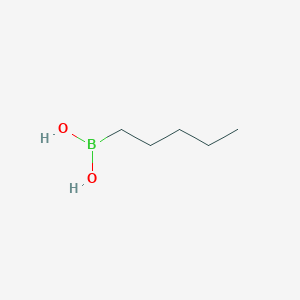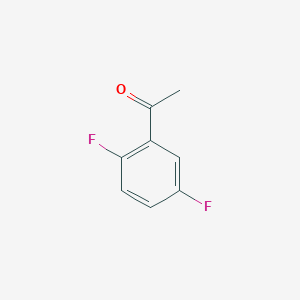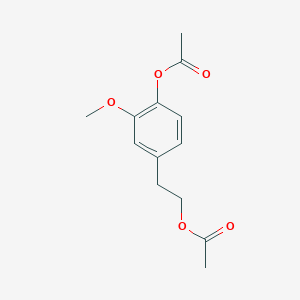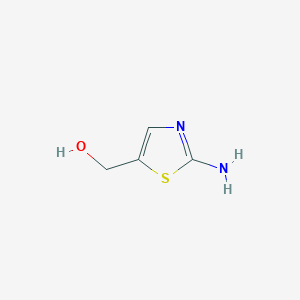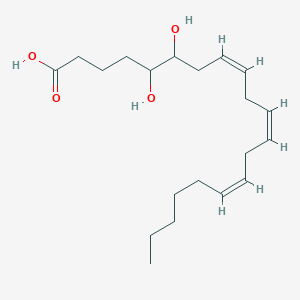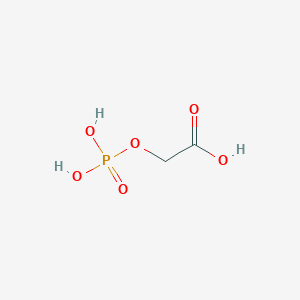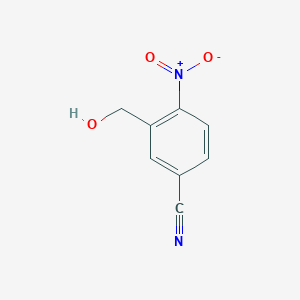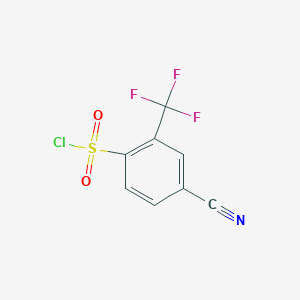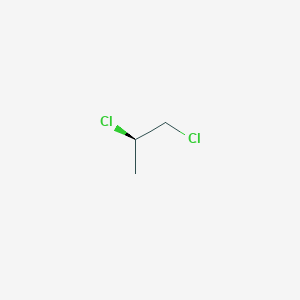
1,2-Dichloropropane
Vue d'ensemble
Description
Il s'agit d'un liquide incolore, inflammable, à l'odeur douce, et sa formule chimique est C3H6Cl2 . Ce composé est principalement utilisé comme intermédiaire dans la production d'autres produits chimiques et a diverses applications industrielles.
Applications De Recherche Scientifique
Le 1,2-Dichloro-propane a plusieurs applications en recherche scientifique :
Chimie : Il est utilisé comme solvant et intermédiaire dans la synthèse d'autres produits chimiques.
Biologie : Il est utilisé dans des études relatives à ses effets toxicologiques et à son potentiel cancérigène.
Médecine : Des recherches sont menées pour comprendre ses effets sur la santé humaine et ses applications thérapeutiques potentielles.
Industrie : Il est utilisé dans la production de perchloroéthylène et d'autres produits chimiques chlorés.
Mécanisme d'action
Le mécanisme d'action du 1,2-Dichloro-propane implique son interaction avec les composants cellulaires. Il est métabolisé par l'enzyme haloalcane déhalogénase, qui catalyse la coupure hydrolytique des liaisons carbone-halogène, conduisant à la formation d'alcools primaires, d'ions halogénures et de protons . Ce processus peut entraîner des dommages cellulaires et a été lié à ses effets cancérigènes.
Mécanisme D'action
Target of Action
The primary target of 1,2-Dichloropropane (1,2-DCP) is the Haloalkane dehalogenase enzyme found in organisms like Pseudomonas paucimobilis . This enzyme catalyzes the hydrolytic cleavage of carbon-halogen bonds in halogenated aliphatic compounds, leading to the formation of the corresponding primary alcohols, halide ions, and protons .
Mode of Action
It is known that the compound is metabolized by the liver tissue of mice, a process exclusively catalyzed byCytochrome P450 2E1 (CYP2E1) . This oxidative metabolism step is indispensable for the manifestation of the hepatotoxic effect of the solvent .
Biochemical Pathways
It is known that the compound is involved in thebase excision repair pathway . This pathway is activated in response to DNA damage, which has been observed in cholangiocytes (cells lining the bile ducts) exposed to 1,2-DCP .
Pharmacokinetics
It is known that the compound can be broken down and leaves the body through the urine or by breathing it out .
Result of Action
Exposure to 1,2-DCP has been linked to DNA damage and Reactive Oxygen Species (ROS) production in cholangiocytes . This can lead to cell proliferation and cytotoxicity . Furthermore, 1,2-DCP has been implicated in the causality of cholangiocarcinoma (bile duct cancer), particularly in occupational settings .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 1,2-DCP. For instance, the compound is very persistent in soil systems and has the potential to leach into groundwater . If released into the environment, 1,2-DCP can be lost by volatilization . The most likely way for humans to be exposed to 1,2-DCP is by breathing contaminated air or drinking contaminated water .
Analyse Biochimique
Biochemical Properties
1,2-Dichloropropane is readily absorbed following inhalation and oral exposure . The predominant pathway for this compound metabolism consists of oxidation of the parent compound followed by glutathione conjugation resulting in formation of mercapturic acids .
Cellular Effects
Exposure to this compound upregulates the expression of Activation-Induced Cytidine Deaminase (AID) in human cholangiocytes co-cultured with macrophages . This suggests that inflammatory response of macrophages and consequent aberrant AID expression or DNA damage in the cholangiocytes underlie the mechanism of this compound-induced cholangiocarcinoma in humans .
Molecular Mechanism
The molecular mechanism of this compound involves its metabolism through oxidation followed by glutathione conjugation . This process results in the formation of mercapturic acids .
Temporal Effects in Laboratory Settings
It is known that this compound is rapidly and extensively absorbed following inhalation and oral exposure .
Dosage Effects in Animal Models
In animal experiments, low amounts of this compound breathed in over short- and long-term periods result in damage to the liver, kidney, and respiratory systems, while high amounts resulted in death .
Metabolic Pathways
The predominant pathway for this compound metabolism consists of oxidation of the parent compound followed by glutathione conjugation . This process results in the formation of mercapturic acids .
Transport and Distribution
This compound is widely distributed; highest levels were found in the liver, kidney, and blood; high levels were also observed in the lung following inhalation exposure .
Méthodes De Préparation
Le 1,2-Dichloro-propane est généralement produit comme sous-produit dans la production d'épichlorhydrine . La production industrielle implique la chloration du propylène, ce qui donne un mélange de propanes chlorés, y compris le 1,2-Dichloro-propane . Les conditions réactionnelles impliquent généralement l'utilisation de chlore gazeux et d'un catalyseur à des températures élevées.
Analyse Des Réactions Chimiques
Le 1,2-Dichloro-propane subit plusieurs types de réactions chimiques, notamment :
Réactions de substitution : Il peut réagir avec des nucléophiles, tels que les ions hydroxyde, pour former du propylène glycol.
Réactions d'oxydation : Il peut être oxydé pour former divers propanols et propanones chlorés.
Réactions de réduction : Il peut être réduit pour former du propylène et du chlorure d'hydrogène.
Les réactifs couramment utilisés dans ces réactions comprennent les oxydants forts, les acides forts et les bases . Les principaux produits formés dépendent des conditions réactionnelles spécifiques et des réactifs utilisés.
Comparaison Avec Des Composés Similaires
Le 1,2-Dichloro-propane peut être comparé à d'autres composés similaires, tels que :
- 1,1-Dichloropropane
- 1,3-Dichloropropane
- 2,2-Dichloropropane
Ces composés partagent des structures chimiques similaires mais diffèrent par leurs propriétés physiques et chimiques, ainsi que par leurs applications. Le 1,2-Dichloro-propane est unique en raison de ses applications industrielles spécifiques et de son rôle d'intermédiaire dans la production d'autres produits chimiques.
Propriétés
Numéro CAS |
78-87-5 |
|---|---|
Formule moléculaire |
C3H6Cl2 |
Poids moléculaire |
112.98 g/mol |
Nom IUPAC |
(2R)-1,2-dichloropropane |
InChI |
InChI=1S/C3H6Cl2/c1-3(5)2-4/h3H,2H2,1H3/t3-/m1/s1 |
Clé InChI |
KNKRKFALVUDBJE-GSVOUGTGSA-N |
Impuretés |
WATER-O.O5% MAX, OXYGEN COMPOUNDS-0.1% MAX |
SMILES |
CC(CCl)Cl |
SMILES isomérique |
C[C@H](CCl)Cl |
SMILES canonique |
CC(CCl)Cl |
Point d'ébullition |
203 to 205 °F at 760 mm Hg (NTP, 1992) 95.5 °C 96.4 °C; (-3.7 °C at 10 mm Hg) 96 °C 206°F |
Color/Form |
Colorless liquid |
Densité |
1.158 at 68 °F (USCG, 1999) 1.159 @ 25 °C/25 °C Relative density (water = 1): 1.16 1.16 |
Point d'éclair |
60 °F (NTP, 1992) 60 °F (16 °C) (Closed cup) 16 °C c.c. 60°F |
melting_point |
-148 °F (NTP, 1992) -100.0 °C -100.4 °C -100 °C 149°F -149°F |
Key on ui other cas no. |
78-87-5 68390-96-5 78-87-5; 26638-19-7(mixed isomers) |
Description physique |
1,2-dichloropropane is a colorless watery liquid with a sweet odor. Sinks in water. Produces an irritating vapor. (USCG, 1999) Liquid COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR. Colorless liquid with a chloroform-like odor. Colorless liquid with a chloroform-like odor. [pesticide] |
Pictogrammes |
Flammable; Irritant; Health Hazard |
Durée de conservation |
Sensitive to heat. |
Solubilité |
less than 0.1 mg/mL at 70.7° F (NTP, 1992) 0.02 M Sol in alcohol, ether, benzene and chloroform Miscible with org solvents In water, 2,800 mg/l @ 25 °C Solubility in water, g/100ml at 20 °C: 0.26 0.3% |
Synonymes |
1,2-DCP; 1,2-Dichloropropane; NSC 1237; Propylene Chloride; Propylene Dichloride; R 270da |
Densité de vapeur |
3.9 (NTP, 1992) (Relative to Air) 3.9 (AIR= 1) Relative vapor density (air = 1): 3.9 3.9 |
Pression de vapeur |
40 mm Hg at 66.9 °F ; 42 mm Hg at 68° F (NTP, 1992) 53.30 mmHg 53.3 mm Hg @ 25 °C Vapor pressure, kPa at 20 °C: 27.9 40 mmHg |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details













Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the major health concerns associated with 1,2-dichloropropane (1,2-DCP) exposure?
A1: 1,2-DCP is primarily known for its hepatotoxicity, causing liver damage in both animal models and humans. [, , , ] Additionally, it has been linked to renal toxicity, affecting kidney function. [] Alarmingly, epidemiological studies have shown a strong correlation between occupational exposure to 1,2-DCP and the development of cholangiocarcinoma, a rare and aggressive form of bile duct cancer. [, , , ]
Q2: How does 1,2-DCP exert its toxic effects on the liver?
A2: While the exact mechanisms are still under investigation, research suggests that 1,2-DCP toxicity stems from its metabolism within the liver. [] This process likely involves conjugation with glutathione, leading to the depletion of this vital antioxidant and rendering the liver more susceptible to oxidative damage. []
Q3: What are the long-term effects of 1,2-DCP exposure?
A3: Long-term exposure to 1,2-DCP, even at low levels, has been shown to increase the risk of developing cancer, particularly cholangiocarcinoma, in both male and female mice. [, ] This carcinogenic potential is further supported by observations in human studies, particularly among workers in the printing industry. [, , ]
Q4: How does dietary intake affect the toxicity of 1,2-DCP?
A4: Studies in rats have shown that a low-protein, choline-deficient diet increases susceptibility to the toxic effects of 1,2-DCP inhalation compared to a control diet. [] Interestingly, supplementation with methionine or a combination of cystine and choline provided a protective effect. [] This highlights the importance of nutritional status in modulating the toxicity of this compound.
Q5: How is 1,2-DCP metabolized in the rat?
A5: The primary metabolic pathway of 1,2-DCP in rats involves conjugation with glutathione, leading to the formation of N-acetyl-S-(2-hydroxypropyl)cysteine as the major urinary metabolite. [] Minor metabolites include β-chlorolactate and N-acetyl-S-(2,3-dihydroxypropyl)cysteine. []
Q6: What is the fate of 1-chloro-2-hydroxypropane, a proposed intermediate in 1,2-DCP metabolism?
A6: Besides forming the known metabolite N-acetyl-S-(2-hydroxypropyl)cysteine, 1-chloro-2-hydroxypropane also undergoes oxidation to yield β-chlorolactaldehyde and β-chlorolactate as metabolites. []
Q7: What are the main environmental concerns related to 1,2-DCP?
A7: 1,2-DCP is a known groundwater contaminant. [, , , ] Its persistence in the environment poses risks to both human and ecological health. [] Bioremediation strategies are crucial for removing this pollutant from contaminated sites.
Q8: How can microbial communities contribute to the bioremediation of 1,2-DCP?
A8: Anaerobic bacteria, particularly species belonging to the genus Dehalococcoides, are capable of completely degrading 1,2-DCP to the environmentally benign product propene. [, , , , ] This process, known as reductive dechlorination, relies on 1,2-DCP as an electron acceptor and is supported by electron donors like hydrogen. []
Q9: What factors influence the effectiveness of bioremediation of 1,2-DCP?
A9: Several factors can affect the efficacy of 1,2-DCP bioremediation, including:
- Microbial community composition: The presence and abundance of specific dechlorinating bacteria, like Dehalococcoides, are crucial. []
- Environmental conditions: Temperature, pH, and the availability of electron donors like hydrogen influence dechlorination rates. []
- Contaminant concentration: While Dehalococcoides spp. can tolerate and degrade high concentrations of 1,2-DCP, extremely high levels might still inhibit their activity. []
Q10: How can stable carbon isotope analysis be used to monitor 1,2-DCP degradation?
A10: Stable carbon isotope analysis (CSIA) is a powerful tool for tracking the fate of 1,2-DCP in the environment. [] By measuring the isotopic fractionation of carbon during dichloroelimination, researchers can distinguish between biotic and abiotic degradation pathways, providing valuable insights into the effectiveness of bioremediation efforts. []
Q11: What is the molecular formula and weight of 1,2-DCP?
A11: The molecular formula of 1,2-DCP is C3H6Cl2, and its molecular weight is 112.99 g/mol.
Q12: What are the typical products of 1,2-DCP pyrolysis?
A12: The pyrolysis of 1,2-DCP primarily yields hydrogen chloride (HCl) and monochloropropene isomers (allyl chloride, cis-1-chloropropene, and trans-1-chloropropene). [] The relative amounts of these isomers depend on the temperature at which the pyrolysis is carried out. []
Q13: Can the pyrolysis of 1,2-DCP be influenced by other compounds?
A13: Yes, the co-pyrolysis of 1,2-DCP with methanol in the presence of activated alumina catalyst leads to the formation of oxygen-containing compounds such as acetone and acrolein, in addition to the typical pyrolysis products. []
Q14: What analytical techniques are commonly used to detect and quantify 1,2-DCP?
A14: Gas chromatography, often coupled with electron capture detection (GC-ECD) or mass spectrometry (GC-MS), is a widely employed technique for the analysis of 1,2-DCP in various matrices, including environmental samples and biological tissues. [, , , , ]
Q15: What factors influence the efficiency of 1,2-DCP adsorption onto activated carbon?
A15: The adsorption of 1,2-DCP from aqueous solutions onto activated carbon is affected by factors such as initial concentration of the contaminant, adsorbent dosage, temperature, particle diameter of the activated carbon, and the rate of stirring during the adsorption process. [, ]
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
